N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 5,5-dioxido (sulfone) moiety. The propanamide side chain at position 3 is linked to a 4-methoxyphenyl group, conferring distinct electronic and steric properties. The sulfone group enhances polarity and metabolic stability, while the fluorine and methoxy substituents modulate lipophilicity and receptor interactions.
Crystallographic studies using SHELX software (e.g., SHELXL) have been pivotal in resolving its three-dimensional conformation, enabling precise analysis of bond lengths and angles critical for structure-activity relationships (SAR) .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-29-17-9-2-14(3-10-17)4-11-20(26)23-21-18-12-30(27,28)13-19(18)24-25(21)16-7-5-15(22)6-8-16/h2-3,5-10H,4,11-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILNAXMQQRRPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 410.4 g/mol. The presence of the fluorophenyl and methoxyphenyl groups enhances its pharmacological profiles.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures have demonstrated IC50 values in the low micromolar range against colon and breast cancer cell lines, suggesting that this compound may also possess similar efficacy .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival. Compounds in this class often target kinases or other regulatory proteins involved in cell cycle control and apoptosis .
Additional Biological Activities
In addition to anticancer effects, thieno[3,4-c]pyrazole derivatives are known to exhibit:
- Anti-inflammatory properties : Compounds similar to this compound have been shown to reduce inflammation in various models .
- Antimicrobial activity : Some derivatives have demonstrated effectiveness against pathogenic bacteria and fungi, indicating potential use as antimicrobial agents .
Case Studies
- Study on Anticancer Activity : A study published in ResearchGate identified a novel anticancer compound through screening a library that included thieno[3,4-c]pyrazole derivatives. The study reported significant cytotoxicity against multiple cancer cell lines and suggested further investigation into the mechanisms involved .
- Inflammation Model Study : Another investigation focused on the anti-inflammatory effects of similar compounds in animal models. The results indicated a marked reduction in inflammatory markers following treatment with thieno[3,4-c]pyrazole derivatives .
Comparison with Similar Compounds
Analog 1: N-[2-(4-Fluorophenyl)-5,5-Dioxido-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl]-N′-(3-Methoxypropyl)Ethanediamide
- Core Structure: Shared thieno[3,4-c]pyrazole with 4-fluorophenyl and sulfone groups.
- Side Chain : Ethanediamide (oxalamide) linkage with a 3-methoxypropyl group instead of propanamide.
- Lipophilicity: The aliphatic 3-methoxypropyl group reduces aromaticity, lowering logP relative to the 4-methoxyphenyl substituent .
Pharmacological Implications
- Target Binding : The 4-methoxyphenyl group in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, whereas the 3-methoxypropyl group in Analog 1 relies on hydrophobic interactions.
- Metabolic Stability : Fluorine at the para position on the phenyl ring in both compounds likely slows oxidative metabolism, but the sulfone moiety in the target compound may further reduce susceptibility to enzymatic degradation .
Crystallographic Insights
Both compounds have been analyzed using SHELXL for refinement. The target compound’s propanamide side chain adopts a staggered conformation, minimizing steric clashes, while Analog 1’s ethanediamide forms intramolecular hydrogen bonds with the sulfone oxygen, stabilizing its planar geometry .
Data Table: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
